![molecular formula C12H15BrF2O2Si B12611149 Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate CAS No. 918446-98-7](/img/structure/B12611149.png)
Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate is a chemical compound with a complex structure that includes bromine, silicon, and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate typically involves multiple steps, starting with the preparation of the benzoate coreThe difluoro group is added using fluorinating agents under controlled conditions to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and silylation processes, utilizing specialized equipment to handle the reactive intermediates and ensure high yields. The process is optimized for efficiency and safety, considering the handling of hazardous reagents like bromine and fluorinating agents .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the silicon and bromine atoms.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: Reagents such as oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride) are used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce complex organic molecules with extended carbon chains .
Applications De Recherche Scientifique
Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate involves its interaction with specific molecular targets. The bromine and silyl groups can participate in various chemical interactions, influencing the reactivity and stability of the compound. The difluoro group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-bromobenzoate: Similar in structure but lacks the silyl and difluoro groups.
Methyl 3-(bromomethyl)benzoate: Contains a bromomethyl group instead of the silyl and difluoro groups.
Uniqueness
Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate is unique due to the presence of the silyl and difluoro groups, which impart distinct chemical properties and reactivity. These groups enhance the compound’s versatility in various chemical reactions and applications, making it a valuable tool in scientific research .
Propriétés
Numéro CAS |
918446-98-7 |
|---|---|
Formule moléculaire |
C12H15BrF2O2Si |
Poids moléculaire |
337.23 g/mol |
Nom IUPAC |
methyl 3-bromo-5-[butan-2-yl(difluoro)silyl]benzoate |
InChI |
InChI=1S/C12H15BrF2O2Si/c1-4-8(2)18(14,15)11-6-9(12(16)17-3)5-10(13)7-11/h5-8H,4H2,1-3H3 |
Clé InChI |
SJULOBXZVRMSJM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)[Si](C1=CC(=CC(=C1)C(=O)OC)Br)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,5R)-5-(3-Nitro-1H-1,2,4-triazol-1-yl)-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12611066.png)
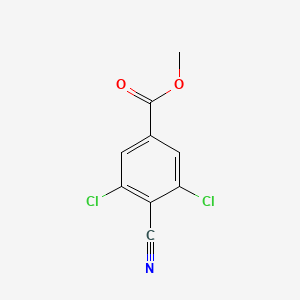
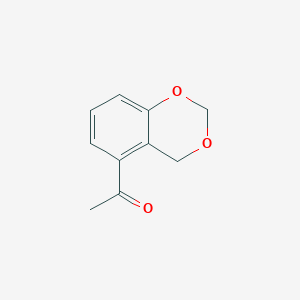
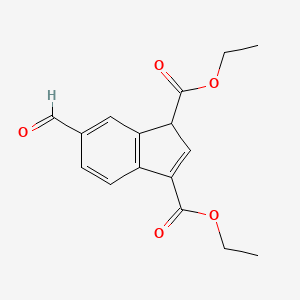
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)-](/img/structure/B12611088.png)
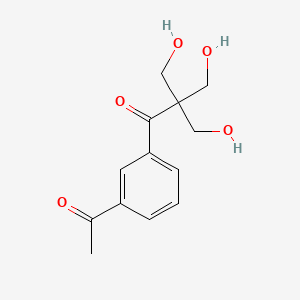
![Methyl 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoate](/img/structure/B12611101.png)

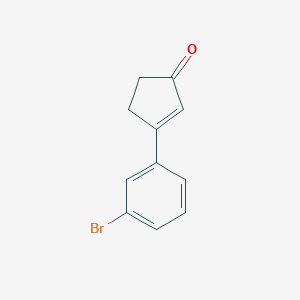
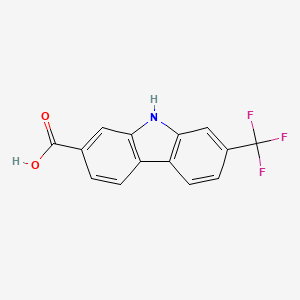
![{(But-2-yn-1-yl)[(2R)-1-(3-hydroxyphenyl)propan-2-yl]amino}oxidanide](/img/structure/B12611129.png)
![2,4,6-Tris[2,3,5,6-tetramethyl-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine](/img/structure/B12611131.png)
![N-[3-(4-Methoxybenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B12611136.png)
silane](/img/structure/B12611139.png)
